

Solubility of Texas Red-X: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *texas red-X*

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This technical guide provides an in-depth overview of the solubility characteristics of **Texas Red-X**, a widely used red fluorescent dye in biological research. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize fluorescent labeling techniques.

Core Executive Summary

Texas Red-X, a derivative of Sulforhodamine 101, is a bright, red-fluorescent dye valued for its utility in various biological imaging applications. A critical aspect of its experimental use is its solubility in different solvents to prepare stock solutions and labeling reactions. This guide consolidates available data on the solubility of **Texas Red-X** and related compounds, provides detailed experimental protocols for its dissolution and handling, and presents a generalized workflow for solubility determination.

Solubility Data

The solubility of **Texas Red-X** and its parent compound, Sulforhodamine 101, has been reported in several common laboratory solvents. While specific quantitative data for **Texas Red-X** can be limited, the information available for Sulforhodamine 101 provides a strong indication of suitable solvents. The following table summarizes the available quantitative and qualitative solubility data.

Compound/Variant	Solvent	Maximum Concentration	Notes
Sulforhodamine 101	Dimethylformamide (DMF)	~20 mg/mL[1]	Purge with an inert gas.
Dimethyl sulfoxide (DMSO)	~25 mg/mL[1]	Purge with an inert gas.	
Ethanol	~1 mg/mL[1], 12.13 mg/mL (20 mM)[2]	-	
Methanol	1 mg/mL	-	
Water	30.34 mg/mL (50 mM) [2]	Water-soluble.[3]	
Texas Red-X, succinimidyl ester	Dimethyl sulfoxide (DMSO)	4.17 mg/mL (5.10 mM)[4]	Requires sonication; hygroscopic DMSO can impact solubility. [4] Soluble.[5]
Texas Red-X, acid	Dimethylformamide (DMF)	Soluble	Used for reconstitution.[6]
Texas Red Sulfonyl Chloride	Acetonitrile	20 mg/mL (1 mg in 50 µL)[7]	Unstable in DMSO.[8]

Experimental Protocols

Accurate and reproducible experimental results rely on the proper preparation of fluorescent dye solutions. Below are detailed protocols for preparing stock solutions of **Texas Red-X** derivatives and a general method for determining solubility.

Protocol for Preparing a High-Concentration Stock Solution of Texas Red-X, Succinimidyl Ester in DMSO

This protocol is adapted from information provided by various suppliers.[4][9]

Materials:

- **Texas Red-X**, succinimidyl ester (solid)
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes or amber vials
- Vortex mixer
- Ultrasonic bath

Procedure:

- **Weighing:** Accurately weigh the desired amount of **Texas Red-X**, succinimidyl ester using an analytical balance.
- **Dissolving:** Transfer the weighed solid to a suitable vial. Add the required volume of high-quality DMSO to achieve the desired concentration (e.g., for a 5.10 mM stock solution, dissolve 4.17 mg in 1 mL of DMSO).^[4]
- **Mixing:** Tightly cap the vial and vortex thoroughly.
- **Sonication:** If the solid does not fully dissolve, sonicate the solution in a water bath for brief intervals until all particles are visibly dissolved.^[4]
- **Storage:** Store the stock solution at -20°C or -80°C, protected from light and moisture.^{[4][5]} It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

General Protocol for Equilibrium Solubility Determination

This protocol outlines a general procedure for determining the equilibrium solubility of a fluorescent dye in a specific solvent.

Materials:

- **Texas Red-X** (or other fluorophore) solid
- Selected solvent

- Glass vials with screw caps
- Orbital shaker in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

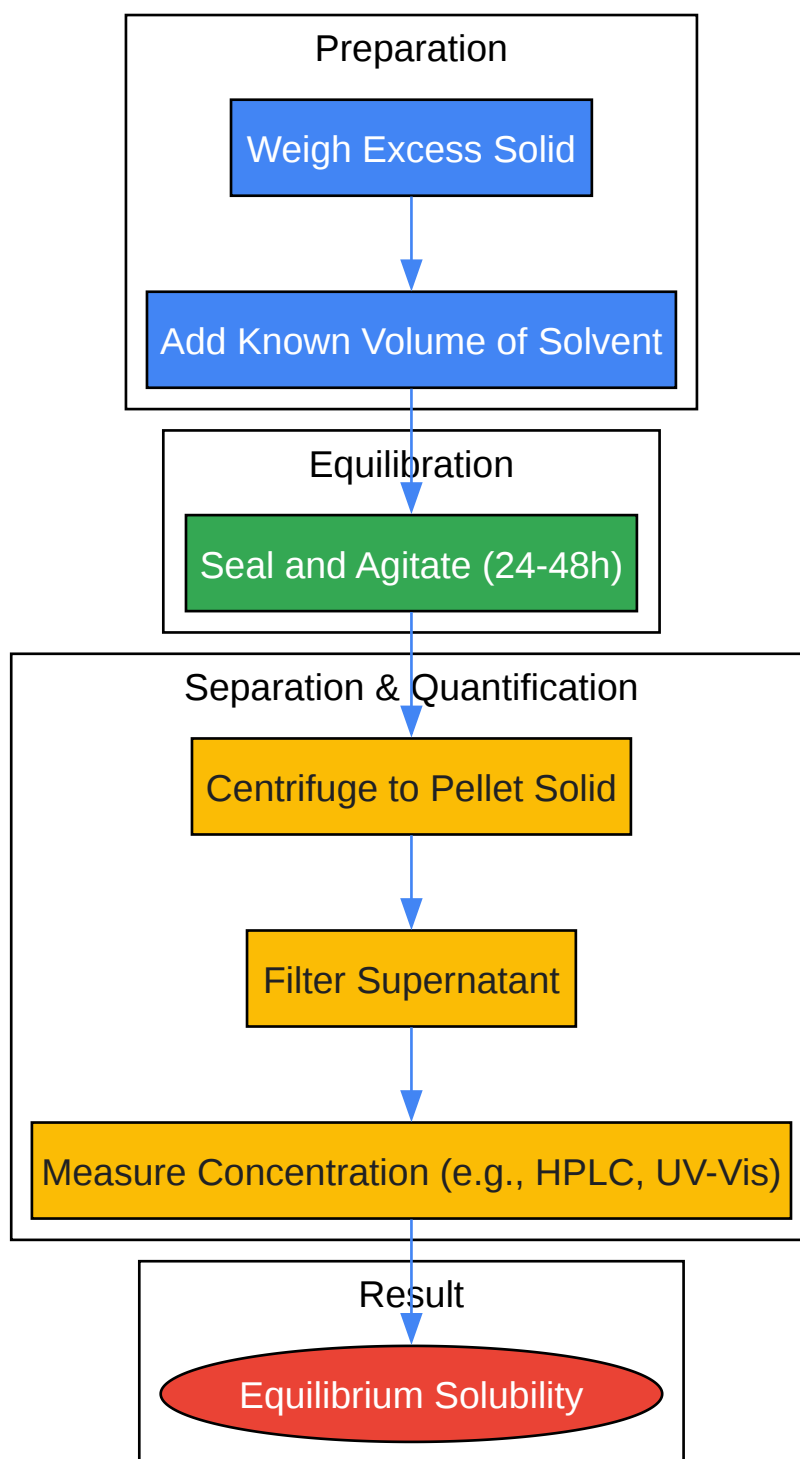
Procedure:

- Preparation: Add an excess amount of the solid dye to a glass vial.
- Solvent Addition: Add a known volume of the test solvent to the vial.
- Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
- Separation: Centrifuge the vial to pellet the excess, undissolved solid.
- Filtration: Carefully collect the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
- Quantification: Determine the concentration of the dye in the clear filtrate using a suitable analytical method. For fluorescent dyes, absorbance spectroscopy using the Beer-Lambert law ($A = \epsilon bc$) or a calibrated HPLC method are common.
- Calculation: The measured concentration represents the equilibrium solubility of the dye in that solvent at the specified temperature.

Visualizing Experimental Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of a compound like **Texas Red-X**.

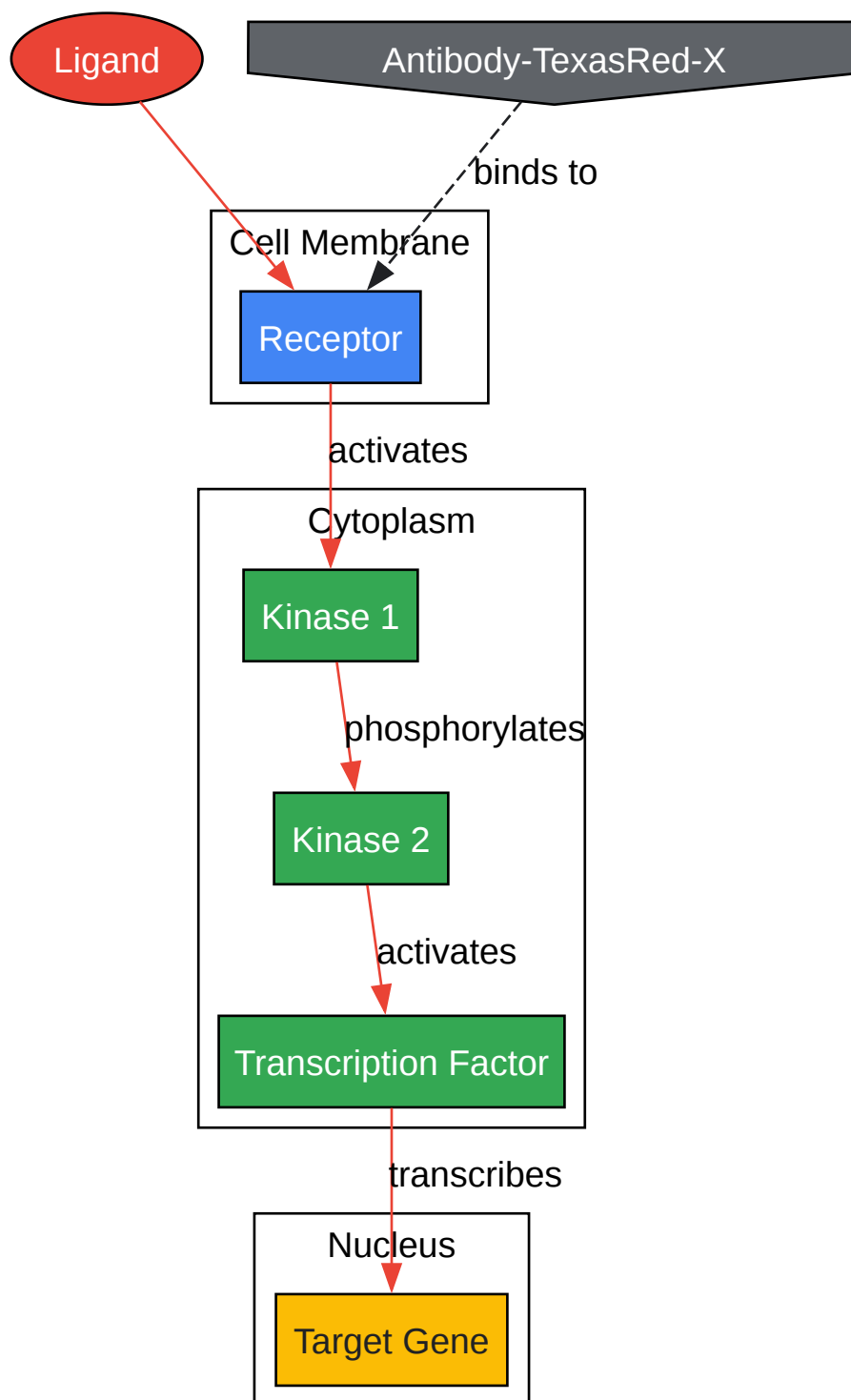


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Caption: Workflow for determining equilibrium solubility.

Signaling Pathway Diagram (Hypothetical)

While the solubility of **Texas Red-X** is a physicochemical property and not directly involved in a signaling pathway, it is used to label biomolecules that are. The following is a hypothetical signaling pathway diagram illustrating where a **Texas Red-X** labeled antibody might be used.



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Caption: Hypothetical signaling pathway with labeled antibody.

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